molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7

4-(Piperidin-1-ylmethyl)phenol

Cat. No.: B1312872
CAS No.: 73152-41-7
M. Wt: 191.27 g/mol
InChI Key: BPCKWVMOXOYTQI-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO. It consists of a phenol group substituted with a piperidine ring through a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperidin-1-ylmethyl)phenol involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of formic acid. The mixture is stirred at 115°C for 2 hours, then cooled and poured into water. The solution is acidified with hydrochloric acid and extracted with diethyl ether. The aqueous solution is then basified with ammonium hydroxide, resulting in the precipitation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(Piperidin-1-ylmethyl)phenol serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of various pharmaceuticals and biologically active compounds. The compound can be synthesized through the reaction of 4-hydroxybenzaldehyde with piperidine, typically using formic acid as a catalyst under controlled conditions, yielding significant amounts of the desired product.

Biological Activities

Antimicrobial and Antiviral Properties
Research indicates that compounds derived from piperidine, including this compound, exhibit potential antimicrobial and antiviral activities. For instance, studies have shown that related benzylpiperidine derivatives can inhibit the growth of certain viruses, including strains of influenza.

Therapeutic Potential
The compound is being investigated for its potential therapeutic properties against various diseases. Its ability to interact with biological macromolecules positions it as a candidate for further research in drug development. Notably, piperidine derivatives have been linked to antipsychotic and antidepressant effects, suggesting that this compound may also possess similar properties .

Industrial Applications

Pharmaceutical Production
In industrial settings, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the synthesis of drugs with enhanced efficacy and reduced side effects. The optimization of synthetic routes for large-scale production has led to improved yields and purity .

Case Studies

Study Focus Findings
Kulagowski et al., 1996Synthesis of piperidine derivativesDemonstrated biological activities including antipsychotic effects
Romero et al., 2003Antidepressant propertiesHighlighted the potential for piperidine derivatives to treat mood disorders
Pontes et al., 2021Antimalarial activitiesExplored modifications to enhance therapeutic properties against resistant strains

Pharmacokinetics

Absorption and Distribution
this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a suitable candidate for central nervous system-targeted therapies. Its pharmacokinetic profile suggests a favorable distribution within biological systems.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylmethyl)aniline: Similar structure but with an aniline group instead of a phenol group.

    4-(Morpholin-4-ylmethyl)phenol: Contains a morpholine ring instead of a piperidine ring.

    4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

4-(Piperidin-1-ylmethyl)phenol is unique due to its combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

4-(Piperidin-1-ylmethyl)phenol, also known as a piperidine derivative, has garnered interest in the scientific community due to its potential biological activities. This compound contains a piperidine ring attached to a phenolic group, which may confer unique pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

This compound can be synthesized through various methods including reductive amination and alkylation reactions. These methods allow for modifications that can enhance its biological activity. The compound has a molecular formula of C13_{13}H17_{17}N1_{1}O1_{1} and a molecular weight of 191.27 g/mol, which contributes to its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows activity against various bacterial and fungal strains. However, specific strains and mechanisms remain to be fully explored.
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
  • Cytochrome P450 Inhibition : It has been reported that this compound could inhibit cytochrome P450 enzymes, particularly CYP2D6, which is essential for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

The mechanism by which this compound exerts its effects is not fully elucidated. However, several hypotheses exist:

  • Interaction with Biological Targets : The structural characteristics of the compound suggest that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
  • Pharmacokinetics : The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating it could be effective in central nervous system (CNS) applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against specific bacteria/fungi
Enzyme InhibitionInhibits acetylcholinesterase
Cytochrome P450 InhibitionAffects CYP2D6 metabolism

Case Study Example

In a study focusing on the enzyme inhibition properties of this compound, researchers found that it significantly inhibited acetylcholinesterase activity in vitro. This effect was measured using standard enzyme assays, which demonstrated a dose-dependent response. Further investigations are required to determine the clinical relevance of these findings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-1-ylmethyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reductive amination between 4-hydroxybenzaldehyde and piperidine, followed by purification via column chromatography or recrystallization. Key parameters include:

  • Catalyst selection : Use sodium triacetoxyborohydride (STAB) for mild, selective reduction in dichloromethane or methanol .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.
  • Purification : Trituration with ether/DCM mixtures effectively removes unreacted starting materials .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
    • Aromatic protons (~6.8–7.3 ppm) and piperidine methylene protons (~2.2–3.5 ppm) .
    • Use DEPT-135 to distinguish CH2_2 groups in the piperidine ring .
  • HRMS : Confirm molecular weight (MW: 205.28 g/mol) with <2 ppm error .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. Key steps:
    • Data collection at 150 K to minimize thermal motion .
    • Apply TWINABS for correcting twinning effects in high-symmetry space groups .
    • Validate intermolecular interactions (e.g., C–H···π) using Mercury software .
  • Data quality : Aim for Rint<0.05R_{\text{int}} < 0.05 and completeness >95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for pharmacological applications?

Methodological Answer:

  • Scaffold modifications :
    • Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to the phenol ring to enhance metabolic stability .
    • Replace piperidine with morpholine to alter hydrogen-bonding capacity .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-optimized structures in Gaussian) .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the piperidine ring .
  • Complementary techniques : Pair X-ray crystallography with solid-state NMR to resolve ambiguous NOE correlations .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally assessed?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate logP values via ChemAxon .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Employ equilibrium dialysis with 14C^{14}C-labeled compound .

Q. What experimental designs mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:

  • Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to stabilize specific conformations .
  • Solvent screening : Use high-throughput vapor diffusion with 96-well plates (e.g., PEG 4000 in 2:1 DCM/MeOH) .
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation .

Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) quantified in solid-state studies?

Methodological Answer:

  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···O, π-π) using CrystalExplorer .
  • DFT calculations : Compute interaction energies at the B3LYP/6-311++G(d,p) level .
  • Thermal analysis : Correlate TGA/DSC data with packing density to assess stability .

Q. What in vitro models are suitable for evaluating the toxicity of this compound derivatives?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (IC50_{50} determination) .
  • Genotoxicity : Ames test (TA98 strain) with S9 metabolic activation .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Q. How can computational methods predict the bioavailability of this compound analogs?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), BBB penetration, and CYP inhibition .
  • Molecular docking : AutoDock Vina for binding affinity predictions against albumin or P-glycoprotein .
  • MD simulations : GROMACS for free-energy calculations of membrane partitioning .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKWVMOXOYTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469800
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73152-41-7
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (10 g), piperidine (8.9 mL), and acetic acid (4.7 mL) in DCE (200 mL) was treated with sodium triacetoxyborohydride (24 g). After 16 h, the resulting mixture was treated with saturated aqueous sodium bicarbonate (100 mL) and extracted with DCM (5×100 mL). The combined organic phases were dried (magnesium sulfate) and evaporated. Trituration of the residue with ethyl acetate gave the title compound as a white crystalline solid (5.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared using methods analogous to those described for Intermediate 35, substituting DCE for CH2Cl2. 1H NMR (500 MHz, CDCl3): 7.14-7.03 (m, 2H), 6.75 (br s, 1H), 6.62-6.53 (m, 2H), 3.41 (s, 2H), 2.49 (s, 4H), 1.66-1.59 (m, 4H), 1.50-1.42 (m, 2H). MS (ESI): mass calcd. for C12H17NO, 191.13; m/z found, 192.20 [M+H]+.
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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